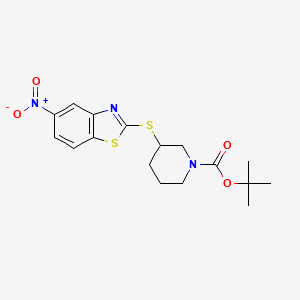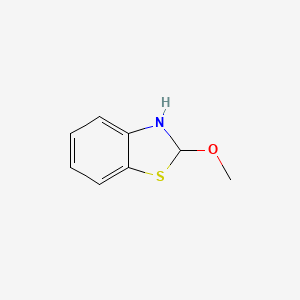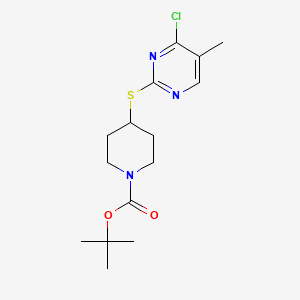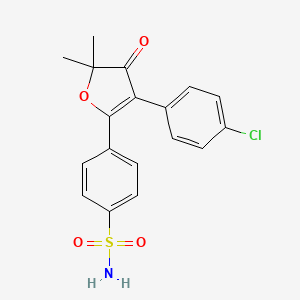
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a nitro-substituted aromatic aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The benzothiazole derivative can be reacted with a piperidine derivative through nucleophilic substitution or other suitable reactions.
Introduction of the Tert-Butyl Ester Group: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(5-Amino-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester.
Substitution on Piperidine Ring: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The benzothiazole ring could play a role in binding to target proteins, while the piperidine ring might influence the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in 3-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability compared to its methyl or ethyl ester counterparts.
特性
分子式 |
C17H21N3O4S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
tert-butyl 3-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-8-4-5-12(10-19)25-15-18-13-9-11(20(22)23)6-7-14(13)26-15/h6-7,9,12H,4-5,8,10H2,1-3H3 |
InChIキー |
LBLORQZSUDCTSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)






